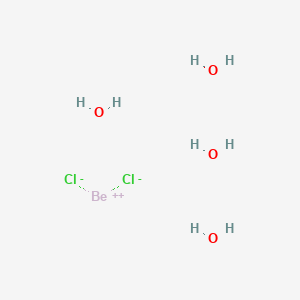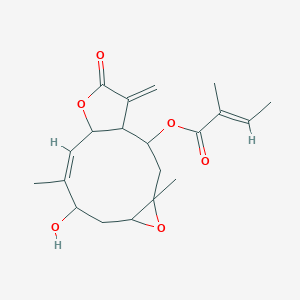
5-Butyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione, commonly known as BFTT, is a heterocyclic compound that has been extensively studied due to its potential applications in various fields of science. This molecule has a unique structure that makes it a promising candidate for use in pharmaceuticals, materials science, and environmental chemistry.
Wirkmechanismus
The mechanism of action of BFTT is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. BFTT has also been shown to bind to heavy metal ions, forming stable complexes that can be easily removed from water.
Biochemical and Physiological Effects:
BFTT has been shown to have low toxicity and is well-tolerated by animals. In vitro and in vivo studies have shown that BFTT can induce apoptosis in cancer cells and inhibit tumor growth. BFTT has also been shown to have antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
BFTT has several advantages for use in lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, BFTT has some limitations, including its poor solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for research on BFTT. One area of interest is the development of BFTT-based materials with novel properties. Another area of interest is the optimization of the synthesis method to increase yield and reduce cost. Additionally, further studies are needed to fully understand the mechanism of action of BFTT and its potential applications in cancer therapy and environmental remediation.
Conclusion:
In conclusion, BFTT is a promising compound with potential applications in various fields of science. Its unique structure and properties make it a valuable building block for the synthesis of novel materials and pharmaceuticals. Further research is needed to fully understand the mechanism of action of BFTT and its potential applications in cancer therapy and environmental remediation.
Synthesemethoden
The synthesis of BFTT can be achieved through a multistep process that involves the reaction of 2-furylacetonitrile with butylamine, followed by cyclization with thiourea. The resulting product is then purified through recrystallization to obtain pure BFTT. This synthesis method has been optimized to yield high purity and high yield of BFTT, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
BFTT has been extensively studied for its potential applications in various fields of science. In pharmaceuticals, BFTT has been shown to exhibit antitumor activity against various cancer cell lines. In materials science, BFTT has been used as a building block for the synthesis of novel polymers and materials. In environmental chemistry, BFTT has been used as a chelating agent for heavy metal ions in water treatment.
Eigenschaften
Produktname |
5-Butyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione |
|---|---|
Molekularformel |
C12H19N3OS |
Molekulargewicht |
253.37 g/mol |
IUPAC-Name |
5-butyl-1-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C12H19N3OS/c1-2-3-6-14-9-13-12(17)15(10-14)8-11-5-4-7-16-11/h4-5,7H,2-3,6,8-10H2,1H3,(H,13,17) |
InChI-Schlüssel |
ZZXIRMUHWSFAGT-UHFFFAOYSA-N |
SMILES |
CCCCN1CNC(=S)N(C1)CC2=CC=CO2 |
Kanonische SMILES |
CCCCN1CNC(=S)N(C1)CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)

![N-(2,6-dimethylphenyl)-2-{[(2,5-dioxo-4-imidazolidinyl)acetyl]anilino}-2-(1-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B227835.png)
![2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide](/img/structure/B227839.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)
![9-[2-carboxy-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-oxalooxyoxan-2-yl]oxy-4-hydroxy-10-oxo-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B227841.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)

